

Application Note and Protocol: Quantification of Anipamil in Biological Samples by HPLC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil, a calcium channel blocker, requires sensitive and reliable quantification methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of **Anipamil** in biological matrices, primarily plasma. The protocols described herein are based on established bioanalytical techniques and offer a robust framework for the accurate quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with fluorescence detection for the quantification of **Anipamil**. The procedure involves the extraction of **Anipamil** and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection. The concentration of **Anipamil** in the sample is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Data Presentation Chromatographic Conditions



Parameter	Condition	
HPLC System	Agilent 1260 Infinity II or equivalent	
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	Acetonitrile : 0.1% Tetrahydrofuran in water (80:20, v/v)[1]	
Flow Rate	1.0 mL/min[1]	
Injection Volume	20 μL	
Column Temperature	Ambient	
Detector	Fluorescence Detector	
Excitation Wavelength	230 nm	
Emission Wavelength	310 nm	
Internal Standard (IS)	A suitable analogue, such as Verapamil or a deuterated form of Anipamil	

Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for a bioanalytical HPLC method, in accordance with regulatory guidelines such as those from the FDA and ICH.[2][3][4]



Parameter	Acceptance Criteria	Representative Value
Linearity (r²)	≥ 0.99	> 0.995
Range	To be determined based on expected concentrations	1 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10; acceptable precision and accuracy	1 ng/mL[6]
Intra-day Precision (%RSD)	≤ 15% (≤ 20% at LLOQ)	< 10%
Inter-day Precision (%RSD)	≤ 15% (≤ 20% at LLOQ)	< 10%
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	Within ±10%
Recovery (%)	Consistent, precise, and reproducible	> 85%
Stability (Freeze-thaw, short-term, long-term)	Analyte loss ≤ 15%	Stable under typical storage conditions

Experimental Protocols Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Anipamil reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
- Internal Standard Working Solution (5 μ g/mL): Dilute the IS stock solution with methanol to a final concentration of 5 μ g/mL.[1]
- Storage: Store all stock and working solutions at 2-8°C, protected from light.



Sample Preparation (Liquid-Liquid Extraction)

This protocol is a robust method for extracting **Anipamil** from plasma samples.[7][8]

- Sample Thawing: Thaw frozen plasma samples to room temperature.[8]
- Aliquoting: Transfer 1 mL of the plasma sample into a clean polypropylene centrifuge tube.[7]
- Internal Standard Spiking: Add 100 μ L of the internal standard working solution (1 μ g/mL) to each plasma sample.[9]
- Basification: Add 0.5 mL of 1 M NaOH to each tube and vortex for 30 seconds to mix.
- Extraction: Add 3 mL of the extraction solvent (n-heptane:isoamyl alcohol, 95:5 v/v).[7][9]
- Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes to separate the aqueous and organic layers.[9]
- Back-Extraction: Carefully transfer the upper organic layer to a new clean tube and add 200 μL of 0.3% orthophosphoric acid.[9]
- Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
- Sample Injection: Carefully collect the lower aqueous layer and inject 20 μL into the HPLC system.

Preparation of Calibration Curve and Quality Control Samples

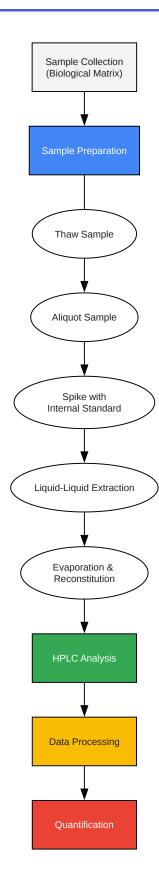
- Calibration Standards: Spike blank plasma with appropriate volumes of the Anipamil
 working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50,
 100, 250, and 500 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 200 ng/mL), and high (e.g., 400 ng/mL).



• Processing: Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

Visualizations





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Caption: Experimental workflow for Anipamil quantification.



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Caption: Bioanalytical method lifecycle.

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